molecular formula C14H17NO2 B2601084 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2192395-51-8

1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2601084
CAS No.: 2192395-51-8
M. Wt: 231.295
InChI Key: FKGVQAIFIZWSTQ-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound belonging to the class of chalcones Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

The synthesis of 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxy-4-methoxybenzoic acid and pyrrolidine.

    Condensation Reaction: The 3-hydroxy-4-methoxybenzoic acid is reacted with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine in N,N-dimethylformamide. This reaction forms the intermediate product.

    Purification: The reaction mixture is then diluted with brine and extracted with ethyl acetate.

Chemical Reactions Analysis

1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves intramolecular charge transfer (ICT) from the pyrrolidine nitrogen to the unsaturated carbonyl group in the ground state. This ICT is influenced by the solvent polarity and hydrogen bonding, which affects the compound’s photophysical properties . The compound’s molecular targets and pathways are primarily related to its ability to interact with various biological molecules through its ICT properties.

Comparison with Similar Compounds

1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other chalcone derivatives:

These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-14(16)15-9-8-12(10-15)11-4-6-13(17-2)7-5-11/h3-7,12H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGVQAIFIZWSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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